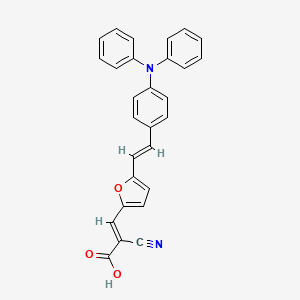
(2-Amino-4-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H12BNO2. It is characterized by the presence of an amino group at the second position and a cyclopropyl group at the fourth position on the phenyl ring, along with a boronic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of arylboronic acids, including this compound, can be achieved through continuous flow processes. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling efficient synthesis with high throughput .
化学反应分析
Types of Reactions: (2-Amino-4-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Amidation: Boronic acids can react with amines to form amides, often catalyzed by boron compounds.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Amidation: Amines and boron catalysts.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Amidation: Amides.
科学研究应用
(2-Amino-4-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (2-Amino-4-cyclopropylphenyl)boronic acid in chemical reactions often involves the formation of a boron-oxygen or boron-nitrogen bond. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate that facilitates the formation of a carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, which is useful in sensing applications .
相似化合物的比较
Phenylboronic acid: Lacks the amino and cyclopropyl groups, making it less versatile in certain applications.
4-Cyclopropylphenylboronic acid: Lacks the amino group, which can limit its reactivity in some contexts.
2-Aminophenylboronic acid: Lacks the cyclopropyl group, affecting its steric properties and reactivity.
Uniqueness: (2-Amino-4-cyclopropylphenyl)boronic acid is unique due to the presence of both the amino and cyclopropyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .
属性
分子式 |
C9H12BNO2 |
|---|---|
分子量 |
177.01 g/mol |
IUPAC 名称 |
(2-amino-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2,11H2 |
InChI 键 |
QTWVQKSXNBESIZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C2CC2)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide](/img/structure/B14084607.png)

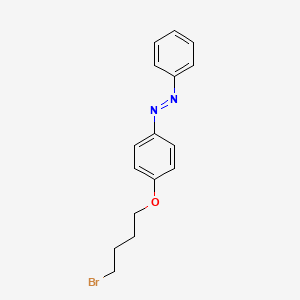

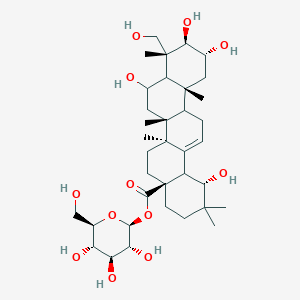
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084633.png)
![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)
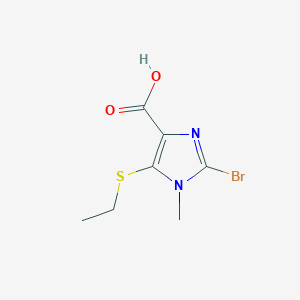
![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)
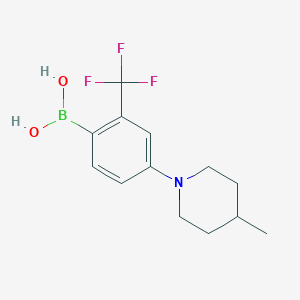
![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
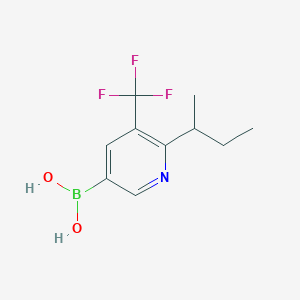
![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B14084696.png)
